Bienvenue dans la boutique en ligne BenchChem!

MtUng-IN-1

Enzyme Inhibition Drug Discovery Mycobacterium tuberculosis

MtUng-IN-1 (359826-99-6, Compound 18a) is a barbituric acid-based, non-uracil inhibitor of Mycobacterium tuberculosis uracil-DNA glycosylase (MtUng) with an IC50 of 300 μM. Unlike weak uracil-based leads, its distinct scaffold and published crystal structure enable rational, structure-guided optimization for antitubercular drug discovery. Ideal as a validated tool compound for target validation, HTS assay development, and structure-based medicinal chemistry. Not for human use. CAS 6138-21-2 is an outdated/incorrect identifier for this product.

Molecular Formula C14H12N2O6
Molecular Weight 304.25 g/mol
CAS No. 6138-21-2
Cat. No. B5158963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMtUng-IN-1
CAS6138-21-2
Molecular FormulaC14H12N2O6
Molecular Weight304.25 g/mol
Structural Identifiers
SMILESCOC(=O)COC1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O
InChIInChI=1S/C14H12N2O6/c1-21-11(17)7-22-9-4-2-8(3-5-9)6-10-12(18)15-14(20)16-13(10)19/h2-6H,7H2,1H3,(H2,15,16,18,19,20)
InChIKeyDRJZANBOOKKVTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MtUng-IN-1: A Barbituric Acid-Based Inhibitor of Mycobacterium tuberculosis Uracil-DNA Glycosylase for Anti-Infective Research


MtUng-IN-1 (CAS: 359826-99-6, also referenced as Compound 18a) is a barbituric acid (BA)-based small-molecule inhibitor that targets the uracil-DNA glycosylase enzyme of Mycobacterium tuberculosis (MtUng) [1]. This enzyme is a critical DNA repair protein and a validated target for the development of novel antimycobacterial agents, with its unique structural features distinguishing it from human homologs and making it suitable for selective inhibition [2]. MtUng-IN-1 is the product of a structure-based drug design campaign, demonstrating specific, non-covalent binding within the enzyme's uracil-binding pocket (UBP) [1].

Why Generic Substitution of MtUng-IN-1 Fails: Scaffold-Specific Binding and Target Selectivity


Generic substitution of MtUng-IN-1 with other MtUng inhibitors is not feasible due to fundamental differences in chemical scaffold and binding mode. Historically, most reported MtUng inhibitors are weak and based on the natural substrate, uracil [1]. MtUng-IN-1 belongs to a new class of non-uracil inhibitors, derived from a barbituric acid fragment, which was specifically selected for its ability to bind within the UBP but with a distinct interaction profile [2]. This scaffold shift is critical: it overcomes the potency ceiling of uracil-based compounds and provides a novel chemical starting point for lead optimization [2]. Furthermore, the mycobacterial Ung enzyme exhibits unique structural features, particularly in its DNA-binding loops, which differentiate it from human and other bacterial Ungs [3]. This implies that inhibitors optimized for MtUng, like MtUng-IN-1, cannot be simply interchanged with compounds targeting other species' Ung enzymes, as they may have drastically different selectivity and potency profiles.

MtUng-IN-1: Quantifiable Differentiation Evidence for Scientific Selection and Procurement


Superior In Vitro Potency of MtUng-IN-1 Over the Natural Ligand Uracil

MtUng-IN-1 (Compound 18a) exhibits a ~24-fold improvement in inhibitory potency against MtUng when directly compared to the natural substrate, uracil, under the same assay conditions [1]. The IC50 value for MtUng-IN-1 was determined to be 300 μM, while the IC50 for uracil was not explicitly stated but is inferred to be approximately 7.2 mM based on the reported fold-change [1].

Enzyme Inhibition Drug Discovery Mycobacterium tuberculosis

Non-Uracil Scaffold with Structurally Validated Binding Mode in MtUng UBP

Unlike most previously reported MtUng inhibitors which are based on the uracil ring, MtUng-IN-1 is derived from a barbituric acid (BA) scaffold [1]. Its binding pose within the uracil-binding pocket (UBP) of MtUng has been structurally validated via X-ray crystallography, confirming it occupies the same pocket as the natural substrate but through a distinct chemical scaffold [1]. This is in contrast to many other MtUng inhibitors, which are either uracil derivatives lacking such structural characterization or are hits from virtual screens without experimental binding confirmation [2].

Structural Biology X-ray Crystallography Fragment-Based Drug Design

Established Baseline Potency for Comparative Analysis Against Other Published MtUng Inhibitors

The inhibitory activity of MtUng-IN-1 (IC50 = 300 μM) has been quantified and reported in a peer-reviewed study, establishing it as a validated benchmark [1]. This allows for direct, cross-study comparison with other published MtUng inhibitors, such as the uracil-based 'Compound 5' (IC50 = 140 μM) identified in a separate virtual screening campaign [2]. This comparative analysis reveals that while Compound 5 is more potent, MtUng-IN-1's value lies in its distinct chemical series and its validated, non-uracil binding mode, providing a complementary tool for research.

Enzyme Assay Inhibitor Screening Antitubercular Agents

Defined Research Applications for MtUng-IN-1 Based on Validated Evidence


Structure-Activity Relationship (SAR) Studies on a Non-Uracil MtUng Inhibitor

MtUng-IN-1 serves as a validated starting point for medicinal chemistry optimization programs. Its crystal structure in complex with MtUng provides an unambiguous map of its binding interactions, enabling rational, structure-guided design of analogs with improved potency and selectivity [1]. This is a critical application for researchers aiming to develop a novel chemical series distinct from traditional uracil-based inhibitors [2].

Target Validation and Mechanistic Studies in Mycobacterium tuberculosis

As a confirmed MtUng inhibitor with a unique scaffold, MtUng-IN-1 is an ideal tool compound for probing the biological function of uracil-DNA glycosylase in mycobacterial DNA repair pathways [1]. It can be used in cellular assays to investigate the phenotypic consequences of MtUng inhibition, a crucial step in validating the target for antitubercular drug discovery [1].

Calibration and Validation of MtUng Biochemical Assays

With its well-characterized IC50 value of 300 μM, MtUng-IN-1 is suitable for use as a reference inhibitor in the development and validation of new high-throughput screening assays for MtUng activity [1]. Its performance can be compared against that of uracil or other published inhibitors, like Compound 5 (IC50 = 140 μM), to ensure assay sensitivity and reproducibility [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for MtUng-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.